2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one
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Overview
Description
2-{[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure with a tetraazole ring and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4(3H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents. The tetraazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group. The final step involves the coupling of the tetraazole-substituted phenyl group to the quinazolinone core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the tetraazole ring or the quinazolinone core.
Substitution: Nucleophilic substitution reactions can be carried out on the phenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction could produce tetraazole derivatives with altered ring structures.
Scientific Research Applications
2-{[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
2-{[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4(3H)-quinazolinone is unique due to its combination of a quinazolinone core with a tetraazole ring and substituted phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18N6O3 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H18N6O3/c1-3-28-16-10-12(8-9-15(16)27-2)18-22-24-25(23-18)11-17-20-14-7-5-4-6-13(14)19(26)21-17/h4-10H,3,11H2,1-2H3,(H,20,21,26) |
InChI Key |
ZQAVXJQWGHZDBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC3=NC4=CC=CC=C4C(=O)N3)OC |
Origin of Product |
United States |
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